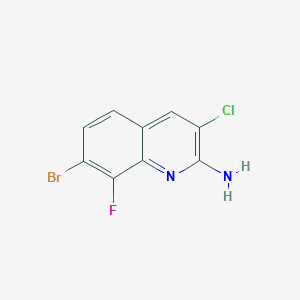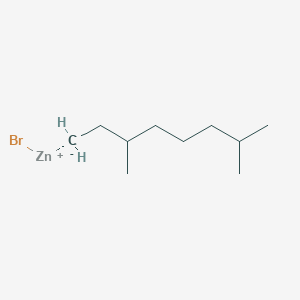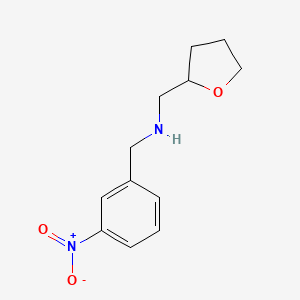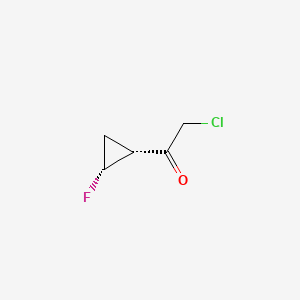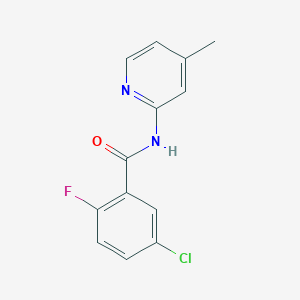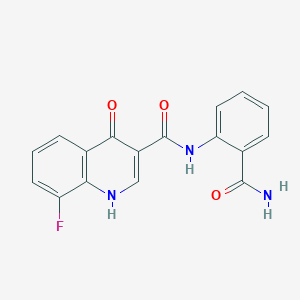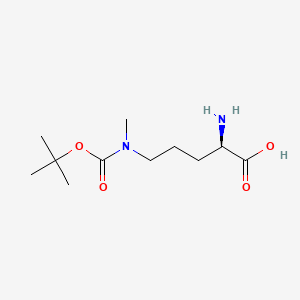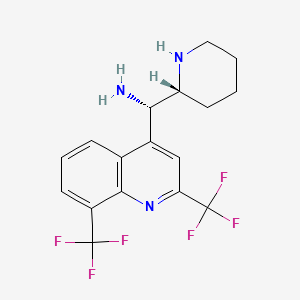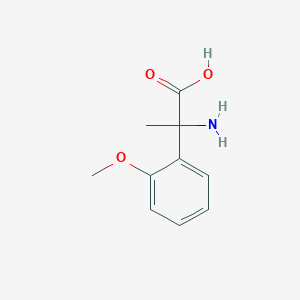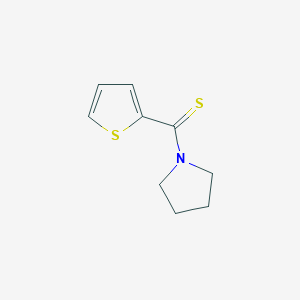![molecular formula C8H13NO B14893309 1-(3-Azabicyclo[3.1.0]hexan-2-yl)propan-1-one](/img/structure/B14893309.png)
1-(3-Azabicyclo[3.1.0]hexan-2-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Azabicyclo[3.1.0]hexan-2-yl)propan-1-one is a bicyclic compound featuring a unique azabicyclohexane ring structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug design.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Azabicyclo[3.1.0]hexan-2-yl)propan-1-one can be achieved through various methods. One common approach involves the photochemical decomposition of CHF2-substituted pyrazolines . This method offers the advantages of simple operation, mild conditions, and excellent functional group tolerance, resulting in moderate to excellent yields.
Another method involves the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles . This reaction is tailored for the synthesis of highly substituted aza[3.1.0]bicycles and is useful in the development of bioactive compounds.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that they could be adapted for larger-scale production with appropriate optimization.
化学反応の分析
Types of Reactions
1-(3-Azabicyclo[3.1.0]hexan-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-(3-Azabicyclo[3.1.0]hexan-2-yl)propan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3-Azabicyclo[3.1.0]hexan-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. For example, as a μ opioid receptor antagonist, it binds to the receptor and inhibits its activity, potentially providing therapeutic benefits for conditions like pruritus . As a ketohexokinase inhibitor, it interferes with the enzyme’s activity, which may be beneficial in treating non-alcoholic fatty liver disease .
類似化合物との比較
Similar Compounds
3-Azabicyclo[3.1.0]hexane: This compound shares the bicyclic structure but lacks the propan-1-one moiety.
Ficellomycin: Contains a 1-azabicyclo[3.1.0]hexane ring and is known for its biological activity against bacteria, fungi, and tumors.
4-(3-Azabicyclo[3.1.0]hex-3-yl)pyrimidine-2-amine: A dual inhibitor of TYK2 and JAK1, showcasing the versatility of the azabicyclohexane scaffold.
Uniqueness
1-(3-Azabicyclo[3.1.0]hexan-2-yl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a conformationally constrained bicyclic isostere for the piperidine motif makes it valuable in drug design and development .
特性
分子式 |
C8H13NO |
|---|---|
分子量 |
139.19 g/mol |
IUPAC名 |
1-(3-azabicyclo[3.1.0]hexan-2-yl)propan-1-one |
InChI |
InChI=1S/C8H13NO/c1-2-7(10)8-6-3-5(6)4-9-8/h5-6,8-9H,2-4H2,1H3 |
InChIキー |
VLIIKHOBTSPATL-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1C2CC2CN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-hydroxypropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B14893228.png)

